molecular formula C11H12IN5OS B11064369 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

Cat. No.: B11064369
M. Wt: 389.22 g/mol
InChI Key: AZMQJJCNSUDFAV-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent. One common method involves the use of 4-iodophenylacetyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.

Properties

Molecular Formula

C11H12IN5OS

Molecular Weight

389.22 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C11H12IN5OS/c1-7-15-16-11(17(7)13)19-6-10(18)14-9-4-2-8(12)3-5-9/h2-5H,6,13H2,1H3,(H,14,18)

InChI Key

AZMQJJCNSUDFAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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